molecular formula C15H18O3 B1249792 5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone

5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone

Cat. No. B1249792
M. Wt: 246.3 g/mol
InChI Key: FZLVOEBHJNRBTE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone is a natural product found in Flammulina velutipes with data available.

Scientific Research Applications

Antimicrobial Applications

5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone , identified in a culture broth of Flammulina velutipes, has demonstrated antimicrobial activity against Cladosporium herharum and Bacillus subtilis. This finding highlights its potential in developing antimicrobial agents (Ishikawa et al., 2000).

Chemical Reactivity and Applications in Synthesis

The chemical displays unique reactivity based on the pH of the reaction medium. Under acidic conditions, it forms ortho-quinone methide tautomers, exhibiting behavior akin to a carbenium equivalent. Conversely, under alkaline/basic conditions, it behaves like a carbanion equivalent. This dualistic reactivity, reminiscent of the Roman god Janus, suggests its utility in diverse synthetic applications, such as regioselective perdeuteration and Michael additions (Rosenau et al., 2017).

Potential in Material Science and Antioxidant Research

The compound's derivatives have been studied for their electronic structure and nonlinear optical properties. Such research has implications in material science and possibly in the development of novel optical devices. Additionally, its unique reactivity and structural properties lend it potential as a subject in antioxidant research, especially in understanding oxidative mechanisms and designing stabilizers against oxidative damage (Halim & Ibrahim, 2017).

properties

Product Name

5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1

InChI Key

FZLVOEBHJNRBTE-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C

synonyms

5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
M-O-TMC-BQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
Reactant of Route 2
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
Reactant of Route 3
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
Reactant of Route 4
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
Reactant of Route 5
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
Reactant of Route 6
5-Methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone

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